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molecular formula C14H19BO4 B1463779 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid CAS No. 890839-22-2

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid

Cat. No. B1463779
M. Wt: 262.11 g/mol
InChI Key: OOIMFYJDAOJRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255100B2

Procedure details

To a stirred solution of 15 g (57 mmol) 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in NMP (20 mL) were added 85.84 mL (171.68 mmol) ethylamine and 72.8 mL 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (114.45 mmol, 2M in THF) and the mixture was stirred for 2 h at rt to give after working up and purification 16.00 g (96.7%) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
85.84 mL
Type
reactant
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH2:20]([NH2:22])[CH3:21].C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC>CN1C(=O)CCC1>[CH2:20]([NH:22][C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([B:11]2[O:12][C:13]([CH3:19])([CH3:18])[C:14]([CH3:16])([CH3:17])[O:15]2)=[CH:10][C:2]=1[CH3:1])[CH3:21]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
85.84 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
72.8 mL
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
purification 16.00 g (96.7%) of the title compound

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)NC(C1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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